molecular formula C7H15NO3 B13525239 tert-Butyl (R)-3-amino-2-hydroxypropanoate

tert-Butyl (R)-3-amino-2-hydroxypropanoate

Cat. No.: B13525239
M. Wt: 161.20 g/mol
InChI Key: IYRULVWLVRRRIS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-3-amino-2-hydroxypropanoate: is an organic compound that features a tert-butyl group attached to a 3-amino-2-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-3-amino-2-hydroxypropanoate typically involves the esterification of ®-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-3-amino-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-3-amino-2-hydroxypropanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC or DMP in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether or THF (tetrahydrofuran) under reflux.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl ®-3-amino-2-hydroxypropanoate is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules. It serves as a protected form of ®-3-amino-2-hydroxypropanoic acid, allowing for selective deprotection and further functionalization .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and activity .

Medicine: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways and enzyme regulation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl ®-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets,

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-hydroxypropanoate

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m1/s1

InChI Key

IYRULVWLVRRRIS-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CN)O

Canonical SMILES

CC(C)(C)OC(=O)C(CN)O

Origin of Product

United States

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